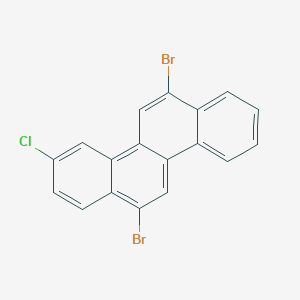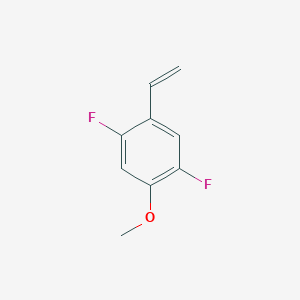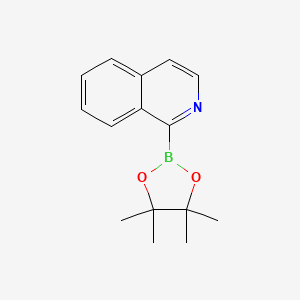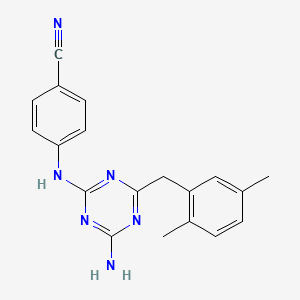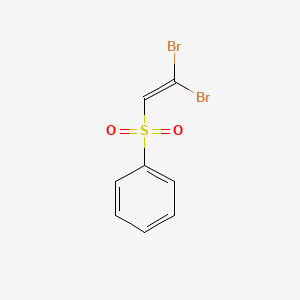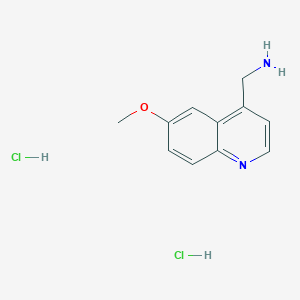
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate: is an organoboron compound that has gained attention in the field of synthetic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexyl ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a suitable cyclohexyl precursor with a trifluoroborate reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-boron bonds, which are essential in various organic transformations .
Biology and Medicine: Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the incorporation of boron into polymer backbones, enhancing the properties of the resulting materials.
Mecanismo De Acción
The mechanism by which ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the trifluoroborate group can form stable complexes with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and the formation of carbon-boron bonds .
Comparación Con Compuestos Similares
- ((1R,2R)-2-(Ethoxycarbonyl)cyclopropyl)trifluoroborate
- ((1R,2R)-2-Phenylcyclohexyl)trifluoroborate
- ((1R,2R)-2-Methylcyclohexyl)trifluoroborate
Uniqueness: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclohexyl ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H15BF3- |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
[(1R,2R)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m1/s1 |
Clave InChI |
ZLDZBOZDDCLLPA-HTQZYQBOSA-N |
SMILES isomérico |
[B-]([C@@H]1CCCC[C@H]1CC)(F)(F)F |
SMILES canónico |
[B-](C1CCCCC1CC)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
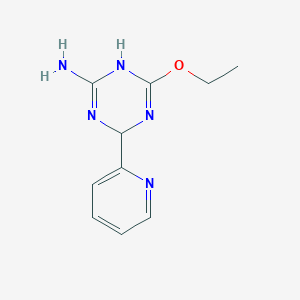
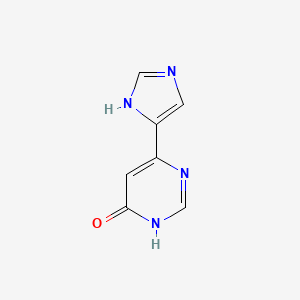
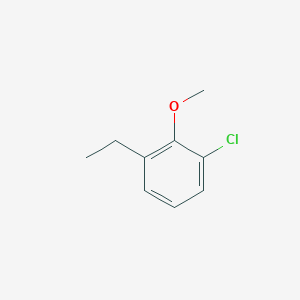
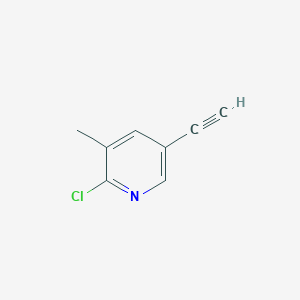
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
